N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13687156
InChI: InChI=1S/C14H21BFNO4S/c1-6-22(18,19)17-11-9-7-8-10(12(11)16)15-20-13(2,3)14(4,5)21-15/h7-9,17H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)CC)F
Molecular Formula: C14H21BFNO4S
Molecular Weight: 329.2 g/mol

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

CAS No.:

Cat. No.: VC13687156

Molecular Formula: C14H21BFNO4S

Molecular Weight: 329.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide -

Specification

Molecular Formula C14H21BFNO4S
Molecular Weight 329.2 g/mol
IUPAC Name N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Standard InChI InChI=1S/C14H21BFNO4S/c1-6-22(18,19)17-11-9-7-8-10(12(11)16)15-20-13(2,3)14(4,5)21-15/h7-9,17H,6H2,1-5H3
Standard InChI Key RZHOQWJAOLXFAQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)CC)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)CC)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three key structural elements:

  • Fluorinated Phenyl Ring: A benzene ring substituted with a fluorine atom at the 2-position and a tetramethyl-1,3,2-dioxaborolane group at the 3-position.

  • Tetramethyl-1,3,2-Dioxaborolane: A boronic ester protecting group that enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions .

  • Ethanesulfonamide Moiety: A sulfonamide group (-SO₂NH₂) attached to an ethyl chain, commonly associated with bioactivity in pharmaceuticals.

The InChIKey ILUZMWXSVTUWCY-UHFFFAOYSA-N uniquely identifies this compound in chemical databases.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₂₁BFNO₄S
Molecular Weight (g/mol)329.2
CAS Number1698887-02-3
XLogP33.2 (estimated)

The compound’s calculated XLogP3 value of 3.2 suggests moderate lipophilicity, favoring membrane permeability in biological systems.

Synthesis and Structural Optimization

Structural Analogues

Compound NameMolecular FormulaKey Modifications
[2-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl]acetic acidC₁₄H₁₈BFO₄Carboxylic acid substituent
N-(2-Fluoro-5-(tetramethyl-dioxaborolan-2-yl)phenyl)acetamideC₁₄H₁₉BFNO₃Acetamide group

These analogues highlight the adaptability of the core scaffold for diverse applications.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables carbon-carbon bond formation with aryl halides, a reaction pivotal in constructing biaryl structures for pharmaceuticals and materials. For example:

Ar-Bpin+Ar’-XPd catalystAr-Ar’\text{Ar-Bpin} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}

where Ar-Bpin represents the compound and Ar'-X is an aryl halide.

Intermediate in Drug Discovery

Sulfonamide derivatives are prevalent in FDA-approved drugs (e.g., Celecoxib). The ethanesulfonamide group in this compound may serve as a bioisostere for carboxylates or phosphates, enhancing metabolic stability.

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